4-Bromo-5-iodothiophene-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-iodothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFASLQEXCVAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)I)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Iodothiophene 3 Carboxylic Acid and Its Analogs
Direct Synthesis Approaches to 4-Bromo-5-iodothiophene-3-carboxylic acid
Direct approaches aim to construct the target molecule by introducing the bromo, iodo, and carboxyl groups onto a thiophene (B33073) core in a controlled manner. These methods often rely on the inherent reactivity of the thiophene ring and the directing effects of existing substituents.
The halogenation of thiophenes is a well-established reaction, but controlling the position and number of halogen atoms introduced can be challenging due to the high reactivity of the thiophene ring, which can lead to polysubstitution. iust.ac.ir To achieve a specific substitution pattern like that in this compound, regioselective strategies are essential.
Starting with thiophene-3-carboxylic acid, the carboxyl group acts as a deactivating group and a meta-director. However, the activating nature of the sulfur atom typically directs electrophilic substitution to the positions adjacent to it (α-positions, C2 and C5). This directing effect usually dominates. Therefore, direct halogenation of thiophene-3-carboxylic acid would likely yield substitution at the 5-position first, followed by the 2-position.
To achieve the desired 4-bromo-5-iodo substitution pattern, a multi-step halogenation sequence would be necessary, potentially involving blocking groups or metal-directed halogenation to override the natural reactivity of the ring. A plausible, though complex, strategy might involve:
Initial Bromination: Bromination of thiophene-3-carboxylic acid would likely occur at the 5-position.
Second Halogenation: Subsequent halogenation could be directed to other positions, but achieving specific 4- and 5- substitution requires more advanced methods.
A more controlled approach involves lithiation followed by halogenation. For instance, amide-directed lithiation has been used to functionalize specific positions on the thiophene ring. mdpi.com While not a direct halogenation of the carboxylic acid, converting the acid to an amide first could enable directed lithiation at the C4 position, followed by quenching with an iodine source. Subsequent bromination might then be directed to the remaining activated C5 position.
| Strategy | Reagents | Expected Outcome | Challenges |
| Direct Electrophilic Halogenation | Br₂, I₂, Halogenating Agents (NBS, NIS) | Mixture of halogenated isomers, primarily at C5 and C2 | Poor regioselectivity, risk of polyhalogenation and decarboxylation. nih.gov |
| Directed Lithiation-Halogenation | n-BuLi, then I₂ or Br₂ | Regiospecific introduction of a halogen atom | Requires protection of the acidic carboxylic group (e.g., as an ester or amide). mdpi.com |
| "Green" Halogenation | H₂O₂ / NH₄X / Acetic Acid | Regioselective halogenation, often at the α-position | Selectivity for the C4 position is not guaranteed. cdnsciencepub.com |
An alternative to halogenating a pre-existing carboxylic acid is to introduce the carboxyl group onto a thiophene ring that already contains the desired halogen pattern. This "late-stage" carboxylation is a powerful strategy. The primary method for this transformation involves the formation of an organometallic intermediate from a di- or tri-halogenated thiophene, which is then quenched with carbon dioxide.
For the synthesis of this compound, this would require a precursor such as 3,4-dibromo-2-iodothiophene. The synthesis would proceed via:
Halogen-Metal Exchange: A highly regioselective halogen-metal exchange can be performed, typically at the most reactive halogen or the most acidic position. Using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures can selectively replace one of the halogen atoms (often iodine or bromine at an α-position) with lithium.
Carboxylation: The resulting thienyllithium intermediate is a potent nucleophile that readily reacts with electrophilic carbon dioxide (either as a gas or as dry ice) to form a lithium carboxylate salt.
Acidification: Subsequent workup with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid.
This approach has been successfully used to prepare various halogenated thiophenecarboxylic acids. beilstein-journals.orgresearchgate.net For example, tetrachlorothiophene (B1294677) can be converted to trichloro-2-thiophenecarboxylic acid via lithiation followed by carbonation with CO₂. beilstein-journals.org Similarly, 2,4-dibromo-3-methylthiophene (B6597321) can be carboxylated using Grignard metallation followed by reaction with CO₂. nih.govresearchgate.net
More recent developments include direct C-H carboxylation of thiophenes with CO₂ using a base-mediated system of carbonate and carboxylate salts, which avoids the need for organometallic intermediates. mdpi.com However, applying this to a pre-halogenated substrate would require careful consideration of the C-H bond acidities to ensure carboxylation at the desired C3 position.
| Precursor | Method | Reagents | Product |
| Halogenated Thiophene (e.g., 3,4-Dibromo-2-iodothiophene) | Organometallic Route | 1. n-BuLi or Mg2. CO₂3. H₃O⁺ | Halogenated Thiophene Carboxylic Acid |
| Halogenated Thiophene (with C-H at position 3) | Direct C-H Carboxylation | CO₂, Cs₂CO₃, Carboxylate Salts | Halogenated Thiophene Carboxylic Acid |
Given the challenges of direct, single-step syntheses for highly substituted heterocycles, multi-step pathways are often employed to ensure complete regio-specificity. These routes build the molecule by sequentially introducing functional groups, leveraging the directing effects of previously installed substituents at each stage.
A representative example for a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrates this principle. mdpi.comresearchgate.net The synthesis starts from thiophene and involves three consecutive, regioselective direct lithiation reactions followed by a bromination step. mdpi.comresearchgate.net
A hypothetical pathway for a bromoiodothiophene carboxylic acid analog, inspired by such logic, could be:
Starting Material: Begin with a 3-substituted thiophene, for example, 3-bromothiophene.
Directed Lithiation and Iodination: The bromine at C3 can direct lithiation to the C2 position. Quenching this with an iodine source would yield 3-bromo-2-iodothiophene.
Second Directed Lithiation and Carboxylation: A second lithiation could be directed to the C5 position by the sulfur atom. Reaction with CO₂ would then install the carboxylic acid at this position, yielding 4-bromo-5-iodothiophene-2-carboxylic acid.
While this example yields a different isomer, it illustrates the power of multi-step sequences to control the final substitution pattern. The "halogen dance" reaction, an isomerization of halothiophenes under the influence of strong bases, can also be utilized to prepare specific iodothiophene isomers that can then be functionalized further. osi.lv
Functional Group Interconversion in the Synthesis of this compound
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This is particularly useful when a desired functional group is incompatible with reaction conditions required earlier in a synthetic sequence or when a suitable precursor containing a different functional group is more readily available.
The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a robust and high-yielding transformation. libretexts.org This FGI is an excellent method for preparing thiophene carboxylic acids if the corresponding thiophene carbonitrile is accessible. The synthesis of this compound could be envisioned from 4-Bromo-5-iodothiophene-3-carbonitrile.
The hydrolysis can be performed under either acidic or basic conditions:
Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis: The nitrile is heated with an aqueous base, like sodium hydroxide. This initially forms the carboxylate salt and ammonia (B1221849) gas. A subsequent acidification step is required to protonate the salt and liberate the free carboxylic acid. libretexts.orggoogle.com
The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule. The carbonitrile precursor itself can be synthesized through various methods, including the Sandmeyer reaction from an aminothiophene or by nucleophilic substitution of a suitable leaving group with a cyanide salt.
| Hydrolysis Method | Reagents | Intermediate Product | Final Product |
| Acid Hydrolysis | H₃O⁺ (e.g., HCl, H₂SO₄), Heat | — | Carboxylic Acid + NH₄⁺ |
| Alkaline Hydrolysis | 1. OH⁻ (e.g., NaOH), Heat2. H₃O⁺ | Carboxylate Salt + NH₃ | Carboxylic Acid |
Decarboxylative halogenation, also known as halodecarboxylation, is a reaction where a carboxylic acid group is replaced by a halogen atom. acs.org This transformation can be a useful synthetic tool, particularly for accessing regioisomers that are difficult to obtain through direct electrophilic halogenation. acs.org
The classic example is the Hunsdiecker reaction, which involves the reaction of a silver carboxylate with bromine. Modern variations use more convenient reagents. For heteroaromatic systems like thiophene, this reaction provides a route to introduce a halogen at the position previously occupied by a carboxyl group.
For instance, if one were to synthesize a 3-halothiophene, one could start with a thiophene-2,3-dicarboxylic acid. Selective decarboxylation of one group could be followed by halodecarboxylation of the other. One study noted that treating 3-methylthiophene-2-carboxylic acid with bromine resulted in a bromination/decarboxylation sequence, indicating that such transformations are feasible in thiophene systems. nih.gov
Recent advances have established more general methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids using photoredox or copper catalysis, which can accommodate a wide range of substrates and provide access to chloro-, bromo-, and iodoarenes. princeton.edu These methods proceed via radical intermediates and offer a powerful alternative to traditional approaches. princeton.edunih.gov
This strategy could be applied to the synthesis of a precursor for this compound. For example, starting with a thiophene dicarboxylic acid, one carboxyl group could be converted to a halogen, and the other could be retained or introduced later.
Photochemical Synthesis Routes for Halogenated Thiophene Derivatives
Photochemical reactions offer a unique pathway for the synthesis and functionalization of halogenated thiophenes, primarily by exploiting the light-induced cleavage of carbon-halogen bonds. Upon exposure to near-ultraviolet light, halothiophenes can undergo homolytic fission of the C-X (X = Br, I) bond, generating a thienyl radical and a halogen radical. This process is fundamental to several synthetic transformations.
Studies on 2-bromo- and 2-iodothiophene (B115884) have shown that excitation with UV light leads to prompt C-X bond fission. nih.gov The resulting thienyl radicals are highly reactive intermediates that can be trapped by solvents or other reagents to form new bonds. For instance, the irradiation of iodo- and bromothiophenes in benzene (B151609) leads to a photosubstitution reaction, yielding phenylthiophenes. This reaction proceeds through the initial photocleavage of the carbon-halogen bond, followed by the reaction of the generated thienyl radical with the benzene solvent. The efficiency of this process can be influenced by the presence of sensitizers, which suggests the involvement of an upper triplet state in the bond cleavage.
Another application of photochemistry is in oxidative cross-coupling reactions. Photo-oxidative dehydrogenative coupling allows for the formation of C-C bonds, for example, by reacting thiophenes with the α-position of carbonyl compounds under the influence of light. researchgate.net While direct photochemical halogenation is less common than radical- or electrophilic-based methods, photo-induced reactions provide a valuable tool for the functionalization of pre-halogenated thiophene substrates. researchgate.net These methods are particularly useful for creating specific substitution patterns that might be difficult to achieve through traditional thermal chemistry.
Catalytic Systems and Reaction Conditions in Halogenated Thiophene Synthesis
The synthesis of poly-substituted halogenated thiophenes heavily relies on transition metal catalysis, which provides a high degree of control over regioselectivity and efficiency. Catalysts based on palladium, nickel, and copper are central to these methodologies, enabling a variety of cross-coupling and direct functionalization reactions.
Palladium-catalyzed reactions are among the most versatile methods for functionalizing halogenated thiophenes. nii.ac.jp For instance, the Suzuki-Miyaura cross-coupling reaction, which pairs a bromothiophene with a thiophene boronic acid or ester, is a common choice for creating C-C bonds. nih.gov This reaction is valued for its compatibility with numerous functional groups. nih.gov Optimized procedures using palladium(II) acetate (B1210297) with ligands like SPhos can achieve high yields with low catalyst loading. nih.gov
Nickel-catalyzed systems are also highly effective, particularly for C-H functionalization and polymerization reactions. rsc.orgresearchgate.netnih.gov Nickel catalysts, often in combination with bulky magnesium amides like TMPMgCl·LiCl (Knochel-Hauser base), can facilitate regioselective deprotonation of thiophenes, which then undergo polymerization or other coupling reactions. nih.govresearchgate.net
Copper-based catalysts are frequently used for both C-S bond formation and halogenation. rsc.orgresearchgate.net Copper(II) halides can catalyze the halogenation of various heteroarenes, including thiophenes. beilstein-journals.org Furthermore, copper(I) iodide (CuI) has been shown to effectively catalyze the synthesis of substituted thiophenes from haloalkynes in a one-pot procedure. acs.org An environmentally friendly method utilizes copper(II) sulfate (B86663) pentahydrate and sodium halides in ethanol (B145695) to achieve the synthesis of 3-chloro, 3-bromo, and 3-iodo thiophenes through electrophilic halocyclization. nih.govnih.gov
The table below summarizes key catalytic systems used in the synthesis and functionalization of halogenated thiophenes.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Palladium(II) acetate / SPhos | Suzuki-Miyaura Coupling | Bromothiophenes, Thiophene boronic acids | High yields (69-93%), low catalyst loading (0.25-1 mol%). nih.gov |
| Nickel(II) chloride / Bipyridine / LiHMDS | C-H Arylation | Thiophenes, Aryl iodides | Enables direct arylation at the C2 position. rsc.org |
| Copper(I) Iodide (CuI) / 1,10-phenanthroline | Cyclization/Coupling | Haloalkynes | One-pot synthesis of 2,5-disubstituted thiophenes. acs.org |
| Copper(II) Sulfate / Sodium Halide | Electrophilic Halocyclization | Alkynes | Green synthesis of 3-halo-thiophenes in ethanol. nih.gov |
Organometallic Catalysis in the Formation of Halogenated Thiophenes
Organometallic reagents are indispensable in the synthesis of halogenated thiophenes, typically serving as nucleophilic partners in transition metal-catalyzed cross-coupling reactions or as precursors for functionalization. bohrium.comacs.org The choice of organometallic species—such as organolithium, organomagnesium (Grignard), organoboron, or organoindium compounds—is crucial for the reaction's success and selectivity.
Organomagnesium reagents, generated via halogen-metal exchange with reagents like isopropylmagnesium bromide (iPrMgBr), are widely used in Kumada coupling reactions. nih.gov This approach, often catalyzed by nickel or palladium complexes, is a foundational method for forming C-C bonds by coupling the thienyl Grignard reagent with aryl halides. jcu.edu.au
Organoboron compounds, specifically boronic acids and their esters, are the key partners in the Suzuki-Miyaura reaction. nih.gov Their stability and tolerance of various functional groups make them highly valuable in the synthesis of complex thiophene derivatives.
More recently, organoindium reagents have been employed in selective and sequential palladium-catalyzed cross-coupling reactions with 2,5-dibromothiophene (B18171) to produce unsymmetrical 2,5-disubstituted thiophenes with high atom economy. rsc.org
The interaction between the organometallic reagent and the transition metal catalyst is the core of the catalytic cycle. For instance, in a typical cross-coupling reaction, an oxidative addition of a halothiophene to a low-valent metal center (e.g., Pd(0) or Ni(0)) is followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Lithiation-Alkylation and Oxidative Cross-Coupling Strategies for Thiophene Derivatives
Lithiation followed by reaction with an electrophile is a powerful and fundamental strategy for the regioselective functionalization of thiophene rings, including the introduction of halogens. This process typically involves either direct deprotonation of an acidic ring proton using a strong base like n-butyllithium (n-BuLi) or a lithium amide, or a halogen-metal exchange reaction.
The treatment of a bromothiophene with n-BuLi at low temperatures can result in a lithium-halogen exchange, generating a lithiated thiophene intermediate. nih.gov This nucleophilic species can then be quenched with a suitable electrophile to introduce a new substituent. For example, quenching with iodine (I₂) or a bromine source like 1,2-dibromoethane (B42909) allows for the specific introduction of iodine or bromine onto the thiophene ring. kobe-u.ac.jp This method is particularly useful for creating polyhalogenated thiophenes with a defined substitution pattern.
A related phenomenon is the "halogen dance," a base-catalyzed migration of a halogen atom around the aromatic ring. wikipedia.org For example, treating 2,5-dibromo-3-hexylthiophene (B54134) with lithium diisopropylamide (LDA) can lead to the formation of 2,4-dibromo-3-hexyl-5-lithiated thiophene, which can then be used in polymerization reactions. rsc.org This rearrangement is driven by the formation of a more thermodynamically stable lithiated intermediate. wikipedia.org
Oxidative cross-coupling represents another important strategy, enabling the formation of C-C, C-S, C-N, and other bonds directly from C-H bonds, thus offering a more atom-economical approach. rsc.org These reactions often employ a transition metal catalyst and an oxidant. Palladium-catalyzed oxidative cross-coupling between two thiophene molecules can construct 2,2'-bithiophene (B32781) linkages under mild conditions. iust.ac.ir This avoids the need to pre-functionalize one of the coupling partners with an organometallic group.
The table below outlines examples of these functionalization strategies.
| Strategy | Reagents | Intermediate | Product Example |
| Lithiation-Halogenation | 1. n-BuLi2. Iodine (I₂) | Thienyllithium | 2-Chloro-3-hexyl-5-iodothiophene. kobe-u.ac.jp |
| Halogen Dance | LDA on 2,5-dibromothiophene derivative | 5-Lithiated-2,4-dibromothiophene | Poly(3-bromo-4-hexylthiophene). rsc.org |
| Oxidative C-H/C-H Coupling | Pd catalyst, Oxidant | - | 2,2'-Bithiophenes. iust.ac.ir |
These advanced synthetic methodologies provide a robust toolkit for the precise construction of complex molecules like this compound, enabling the exploration of their properties and potential applications.
Chemical Reactivity and Transformation of 4 Bromo 5 Iodothiophene 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities, such as esters, amides, and acyl halides. These transformations are fundamental for constructing more complex molecules and for modulating the electronic properties of the thiophene (B33073) ring to influence the reactivity of the halogen substituents.
Esterification of 4-bromo-5-iodothiophene-3-carboxylic acid is a common and straightforward reaction employed to generate synthetic intermediates. The resulting esters are often more soluble in organic solvents and are suitable substrates for various cross-coupling reactions. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong mineral acid like sulfuric acid (H₂SO₄). chemicalbook.comrsc.org For example, reacting the parent acid with methanol (B129727) and a catalytic amount of concentrated H₂SO₄ under reflux conditions yields methyl 4-bromo-5-iodothiophene-3-carboxylate. bldpharm.comcymitquimica.com
Table 1: Typical Conditions for Esterification
| Alcohol | Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux, 12-30 hours | Methyl 4-bromo-5-iodothiophene-3-carboxylate |
| Ethanol (B145695) | H₂SO₄ (catalytic) | Reflux | Ethyl 4-bromo-5-iodothiophene-3-carboxylate |
| Amyl alcohol | DCC/DMAP | Room Temperature | Pentyl 4-bromo-5-iodothiophene-3-carboxylate |
The conversion of the carboxylic acid to an amide bond is a critical transformation in medicinal chemistry and materials science. nih.gov This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. researchgate.net A wide array of coupling reagents has been developed to promote this reaction under mild conditions, minimizing side reactions and preventing racemization when chiral amines are used. researchgate.netbachem.compeptide.com
Commonly used peptide coupling reagents are categorized into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., TPTU). bachem.compeptide.com The process involves the in-situ formation of a highly reactive activated intermediate, such as an O-acylisourea or an active ester, which is then readily displaced by the amine to form the desired amide. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common to suppress side reactions and reduce epimerization. peptide.com These established methods are applicable to this compound for the synthesis of various carboxamides and for its incorporation into peptide-like structures. nih.govresearchgate.net
Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used, cost-effective. By-product removal can be an issue. |
| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency, low racemization. bachem.com By-product is carcinogenic HMPA for BOP. bachem.com |
| Aminium/Uronium Salts | TBTU, TPTU, TNTU | High yield, fast reaction rates. peptide.com Can be used in aqueous solvents. peptide.com |
| Other | BTC (Bis(trichloromethyl)carbonate), PPh₃/I₂ | BTC is potent for sterically hindered couplings. nih.gov PPh₃/I₂ offers an alternative activation method. rsc.org |
For reactions requiring a more electrophilic carboxylate species, this compound can be converted into its corresponding acyl halide, most commonly the acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-5-iodothiophene-3-carbonyl chloride is a highly reactive intermediate that can readily engage in reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. mdpi.com The existence and synthesis of related compounds like 4-bromothiophene-3-carbonyl chloride are well-documented. biosynth.com
Acid anhydrides can also be prepared, often by reacting the acyl chloride with the sodium salt of the parent carboxylic acid. Alternatively, dehydrating agents or specific activators like triphenylphosphine-iodine complexes can facilitate the formation of an anhydride (B1165640) from the carboxylic acid. rsc.org These anhydrides serve as effective acylating agents, similar to acyl halides but are generally less moisture-sensitive.
Reactivity of the Halogen Substituents on the Thiophene Ring
The presence of two different halogens, bromine and iodine, at the C4 and C5 positions, respectively, provides a platform for selective functionalization of the thiophene ring. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many transition metal-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications.
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the dihalogenated thiophene core of the title compound is an excellent substrate for these transformations. jcu.edu.au
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. mdpi.com It is widely used due to the mild reaction conditions, commercial availability of boronic acids, and the generation of non-toxic inorganic by-products. nih.gov For this compound (or its ester), the reaction can be performed selectively at the 5-position by taking advantage of the higher reactivity of the C-I bond towards oxidative addition to the Pd(0) catalyst. researchgate.net This allows for the introduction of an aryl or vinyl group at C5 while leaving the bromine at C4 intact for a subsequent, different coupling reaction.
Stille Coupling : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups, including carboxylic acids and esters. thermofisher.com Similar to the Suzuki reaction, the greater lability of the C-I bond allows for selective coupling at the 5-position of the thiophene ring. libretexts.org
Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It was one of the first catalytic cross-coupling methods developed and is highly effective for forming C-C bonds with halo-thiophenes. jcu.edu.augoogle.com The higher reactivity of Grignard reagents often necessitates the protection of the carboxylic acid group (e.g., as an ester) prior to the coupling step to avoid acid-base side reactions. Again, selective reaction at the C-I bond is expected under controlled conditions.
Table 3: Comparison of Major Cross-Coupling Reactions
| Reaction | Organometallic Reagent (R-M) | Catalyst | Key Advantages | Considerations for Substrate |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Palladium | Stable reagents, non-toxic by-products, mild conditions. | Tolerates the free carboxylic acid. |
| Stille | Organostannane (R-SnBu₃) | Palladium | Excellent functional group tolerance, air/moisture stable reagents. thermofisher.com | Toxicity of tin reagents is a major drawback. wikipedia.org |
| Kumada | Grignard (R-MgX) | Nickel or Palladium | High reactivity of Grignard reagent, effective for thiophenes. google.com | Carboxylic acid must be protected (esterified). |
While cross-coupling reactions are more common, the halogen atoms on the thiophene ring can also undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by an electron-withdrawing group. uoanbar.edu.iq The carboxylic acid at the 3-position acts as such an activating group. Thiophene rings are generally more susceptible to nucleophilic attack than their benzene (B151609) analogues. uoanbar.edu.iq Strong nucleophiles, such as thiolates, can displace the halogen atoms. The reaction typically proceeds via a Meisenheimer-like intermediate. The position of substitution would be influenced by the ability of the ring to stabilize the intermediate negative charge, with the C5 position being particularly activated by the C3-carboxylic acid group.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful synthetic tool for the functionalization of aryl halides, including halogenated thiophenes. wikipedia.org This reaction typically involves the treatment of an organic halide with an organometallic reagent, most commonly an organolithium or a Grignard reagent, to generate a new organometallic species and an organic halide. wikipedia.org In the case of this compound, the presence of two different halogens raises important questions of chemoselectivity.
The rate of metal-halogen exchange is known to follow the trend I > Br > Cl, meaning the carbon-iodine bond is generally more reactive towards exchange than the carbon-bromine bond. wikipedia.org This preferential reactivity is attributed to the lower bond strength of the C-I bond compared to the C-Br bond. Consequently, when this compound is treated with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures, the exchange is expected to occur selectively at the 5-position, yielding 4-bromo-5-lithiothiophene-3-carboxylic acid.
However, the presence of the acidic carboxylic acid proton complicates this transformation. Organolithium reagents are strong bases and will readily deprotonate the carboxylic acid. To achieve a successful metal-halogen exchange, it is often necessary to use at least two equivalents of the organolithium reagent: one to deprotonate the acid and the second to perform the exchange. Alternatively, the carboxylic acid can be protected as an ester or another non-acidic functional group prior to the exchange reaction.
The choice of the organometallic reagent and reaction conditions can be further tailored to control the regioselectivity. For instance, the use of Grignard reagents, often in combination with lithium chloride, can also effectuate halogen-metal exchange and may offer different selectivity profiles or functional group tolerance compared to organolithium reagents. nih.gov
| Reagent (1 equivalent) | Expected Major Product | Key Consideration |
|---|---|---|
| n-Butyllithium | 4-Bromo-5-lithiothiophene-3-carboxylic acid (after deprotonation) | Requires at least two equivalents to overcome acidic proton. Preferential exchange at the C-I bond. |
| i-PrMgCl·LiCl | 4-Bromo-5-(chloromagnesio)thiophene-3-carboxylic acid (after deprotonation) | May offer different functional group tolerance. Preferential exchange at the C-I bond is still expected. |
Regioselectivity Considerations in Further Functionalization of Dihalogenated Thiophenes
The regioselectivity of subsequent functionalization of the organometallic intermediates derived from this compound is a critical aspect of its synthetic utility. The selective generation of an organometallic species at either the 4- or 5-position opens up pathways for the introduction of a wide array of electrophiles.
Following the selective metal-iodine exchange at the 5-position, the resulting 4-bromo-5-lithiothiophene-3-carboxylic acid can react with various electrophiles to introduce new substituents specifically at the 5-position. For example, quenching with carbon dioxide would yield 4-bromothiophene-3,5-dicarboxylic acid, while reaction with an aldehyde would introduce a hydroxymethyl group.
To functionalize the 4-position, a two-step approach is generally required. First, the more reactive 5-iodo group is selectively replaced. Subsequently, a second metal-halogen exchange can be performed at the 4-bromo position, followed by the introduction of a second electrophile. This stepwise approach allows for the synthesis of unsymmetrically substituted 4,5-disubstituted thiophene-3-carboxylic acids.
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, also offer a regioselective means of functionalizing dihalogenated thiophenes. jcu.edu.au The relative reactivity of the C-I and C-Br bonds in these catalytic systems generally follows the same trend as in metal-halogen exchange, with the C-I bond being more reactive. This allows for the selective coupling of an aryl or vinyl group at the 5-position while leaving the 4-bromo group intact for further transformations. jcu.edu.au
| Target Position | Synthetic Strategy | Example Reaction |
|---|---|---|
| 5-Position | Selective metal-iodine exchange followed by electrophilic quench. | 1. 2 eq. n-BuLi 2. Electrophile (e.g., DMF) |
| 4-Position | 1. Functionalize 5-position. 2. Metal-bromine exchange followed by electrophilic quench. | 1. Selective reaction at C5 2. 1 eq. n-BuLi 3. Electrophile (e.g., CO₂) |
| 5-Position (Cross-Coupling) | Palladium-catalyzed coupling targeting the C-I bond. | Suzuki coupling with an arylboronic acid. |
Electrophilic and Nucleophilic Attack on the Thiophene Ring System
The thiophene ring is inherently electron-rich and generally susceptible to electrophilic aromatic substitution. However, the substituents on the ring in this compound significantly modulate this reactivity. The carboxylic acid group at the 3-position is strongly electron-withdrawing and deactivating, making electrophilic attack on the ring more difficult compared to unsubstituted thiophene. numberanalytics.com
The directing effect of the substituents must also be considered. The carboxylic acid group is a meta-director. In the context of the thiophene ring, this would direct incoming electrophiles away from the adjacent positions. The halogen atoms are deactivating but ortho-, para-directing. Given the positions of the existing substituents, the only available position for substitution is the 2-position. The deactivating nature of all three substituents makes electrophilic substitution at this position challenging, likely requiring harsh reaction conditions.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a possibility, particularly given the presence of the electron-withdrawing carboxylic acid group and the halogen atoms. The halogens can act as leaving groups in the presence of a strong nucleophile. Generally, for SNAr reactions, the rate of substitution follows the order F > Cl > Br > I for the leaving group, which is the opposite of the trend for metal-halogen exchange. However, the stability of the intermediate Meisenheimer complex is the rate-determining step. The electron-withdrawing nature of the carboxylic acid group would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the 4- and 5-positions are susceptible to nucleophilic attack. The relative leaving group ability of bromide versus iodide in SNAr on thiophenes can be complex and substrate-dependent.
Stability and Degradation Pathways of Halogenated Thiophene Carboxylic Acids
The stability of halogenated thiophene carboxylic acids is an important factor in their synthesis, storage, and application. Thiophene itself is a relatively stable aromatic compound. The introduction of halogen atoms can increase the molecule's stability towards certain oxidative degradation pathways but may also introduce new degradation routes.
One potential degradation pathway for thiophene derivatives involves oxidation of the sulfur atom. Strong oxidizing agents can lead to the formation of thiophene-S-oxides and subsequently to ring-opening products. The presence of electron-withdrawing groups, such as the halogens and the carboxylic acid, would generally decrease the electron density on the sulfur atom, making it less susceptible to oxidation.
Decarboxylation of the carboxylic acid group can occur under thermal or certain catalytic conditions. This would lead to the formation of 2-bromo-3-iodothiophene.
Biodegradation of thiophene derivatives has also been studied. Certain microorganisms are capable of degrading thiophene-2-carboxylic acid, utilizing it as a carbon and energy source. nih.gov The degradation pathway often involves initial oxidation of the thiophene ring, leading to hydroxylated intermediates and eventual ring cleavage. The presence of multiple halogen atoms on the ring of this compound would likely render it more resistant to microbial degradation compared to simpler, non-halogenated analogues. Halogenated aromatic compounds are often more persistent in the environment due to the strength of the carbon-halogen bond and their lower susceptibility to enzymatic attack.
Radiolytic degradation, using ionizing radiation, has been shown to be effective for the degradation of thiophene. bohrium.com This process involves the generation of highly reactive species such as hydroxyl radicals, hydrated electrons, and hydrogen radicals, which can attack the thiophene ring, leading to its degradation. The degradation products of thiophene under these conditions include thiophene 1-oxide and thiophen-2-ol. A similar degradation pathway could be anticipated for this compound, although the specific intermediates and final products would be influenced by the presence of the halogen and carboxylic acid substituents.
Computational and Theoretical Investigations of 4 Bromo 5 Iodothiophene 3 Carboxylic Acid
Quantum Chemical Studies (e.g., DFT) on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties by solving approximations of the Schrödinger equation. researchgate.netnih.govresearchgate.net For 4-bromo-5-iodothiophene-3-carboxylic acid, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing how the bulky bromo and iodo substituents, along with the carboxylic acid group, influence the planarity and geometry of the thiophene (B33073) ring.
These calculations serve as the foundation for more detailed electronic analyses, including the examination of molecular orbitals and electrostatic potential surfaces, which are crucial for predicting the molecule's stability and points of reactivity. banglajol.infonih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comic.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comiust.ac.ir For this compound, the HOMO is expected to be delocalized across the π-system of the thiophene ring and influenced by the lone pairs of the sulfur and halogen atoms. The LUMO would also be distributed over the π-system, with significant contributions from the electron-withdrawing carboxylic acid group.
| Parameter | Expected Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability. mdpi.com |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior toward electrophiles and nucleophiles. nih.govresearchgate.net The MESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MESP would show a significant region of negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential. The halogen atoms, particularly iodine and bromine, would display a phenomenon known as a "σ-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, aligned with the C-X bond. nih.govmdpi.com This positive σ-hole makes halogen atoms act as electrophilic sites, enabling them to form halogen bonds. nih.govrsc.org
The presence of both bromine and iodine on the thiophene ring significantly modifies the molecule's electronic configuration. Halogens exert both an inductive electron-withdrawing effect (-I) due to their high electronegativity and a resonance electron-donating effect (+M) due to their lone pairs participating in the π-system. For bromine and iodine, the inductive effect generally outweighs the resonance effect.
The substitution pattern influences reactivity. Thiophene itself is highly reactive toward electrophilic substitution, primarily at the C2 and C5 positions. numberanalytics.com In this compound, these positions are already substituted. The presence of iodine, being larger and more polarizable than bromine, often leads to weaker C-I bonds compared to C-Br bonds, which can dictate site selectivity in certain reactions like cross-coupling. nih.gov The electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the thiophene ring toward further electrophilic attack compared to unsubstituted thiophene. Studies on similar halogenated systems show that the type and position of the halogen atom are crucial in tuning the electronic properties and subsequent reactivity of the molecule. nih.govrsc.org
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies are instrumental in elucidating complex reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. For this compound, computational modeling can predict the most likely pathways for its synthesis and subsequent transformations.
The synthesis of dihalogenated thiophenes often involves sequential electrophilic halogenation. Computational studies on the halogenation of thiophene and its derivatives show that the reaction typically proceeds through the formation of a π-complex, followed by a more stable σ-complex (also known as a Wheland intermediate), which then loses a proton to yield the final product. researchgate.net
The regioselectivity of halogenation is governed by the stability of the intermediate σ-complex. Theoretical calculations can determine the activation energies for the formation of different possible isomers, explaining why certain products are favored. For instance, the iodination of a bromo-thiophene derivative would involve calculating the energy barriers for iodine addition at each available position on the ring, with the lowest energy pathway corresponding to the major product observed experimentally. researchgate.net
This compound is an ideal substrate for selective cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the differential reactivity of the C-I and C-Br bonds. The C-I bond is generally more reactive than the C-Br bond in the oxidative addition step to a palladium(0) catalyst. researchgate.netmdpi.com
Computational modeling using DFT can map out the entire catalytic cycle for a Suzuki reaction involving this substrate. nih.govmdpi.com This includes modeling the key steps:
Oxidative Addition: Calculating the transition state energies for the insertion of the Pd(0) catalyst into the C-I versus the C-Br bond, which would quantitatively confirm the selectivity for the C-I bond. researchgate.net
Transmetalation: Modeling the transfer of the organic group from the boronic acid (or its boronate complex) to the palladium center.
Reductive Elimination: Simulating the final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules like this compound. These simulations model the atomic movements over time, providing deep insights into the molecule's conformational preferences and the intricate network of its intermolecular interactions.
Conformational Analysis:
The conformational landscape of this compound is largely dictated by the rotational freedom of the carboxylic acid group relative to the thiophene ring. The bulky halogen substituents (bromine and iodine) at positions 4 and 5 create significant steric hindrance. This hindrance can influence the orientation of the carboxylic acid group, potentially favoring a more planar or a twisted conformation to minimize steric clash. acs.org Theoretical studies on substituted bithiophenes have shown that steric hindrance created by substituents directly impacts the molecule's minimum energy conformation and the energy barriers between different rotational states. acs.org For this compound, MD simulations would likely reveal a preferred orientation of the -COOH group that balances steric repulsion from the adjacent bromine atom with potential intramolecular hydrogen bonding between the carboxylic hydrogen and the sulfur atom's lone pair electrons.
Intermolecular Interactions:
In a condensed phase, this compound can engage in a variety of non-covalent interactions that govern its macroscopic properties. MD simulations can elucidate the nature and strength of these interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Simulations would be expected to show strong, dimeric hydrogen bonding interactions between the carboxylic acid moieties of two separate molecules, a common motif for carboxylic acids.
Halogen Bonding: The iodine and bromine atoms on the thiophene ring are capable of forming halogen bonds. This is a highly directional, non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophile (such as the oxygen of a carbonyl group or the sulfur atom of another thiophene ring).
π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions. mdpi.com The geometry of these stacks, whether face-to-face or offset, would be influenced by the electrostatic effects of the electron-withdrawing halogen and carboxyl substituents.
MD simulations can quantify the contributions of these different interactions, revealing how they collectively dictate the crystal packing or the behavior of the molecule in a solution. nih.govnih.gov
| Interaction Type | Key Molecular Features Involved | Expected Significance |
| Hydrogen Bonding | Carboxylic acid group (-COOH) | High (likely forms dimers) |
| Halogen Bonding | Iodine and Bromine atoms | Moderate to High |
| π-π Stacking | Thiophene aromatic ring | Moderate |
| Dispersion Forces | Entire molecule | High (dominant in stacking) |
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications for Thiophene Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies and machine learning (ML) models are pivotal in modern drug discovery, and the thiophene scaffold has been a frequent subject of such computational analyses. nih.gov These approaches aim to build mathematical models that correlate the chemical structure of compounds with their biological activity, streamlining the identification and optimization of new drug candidates. benthamdirect.comresearchgate.net
QSAR Modeling:
QSAR studies on thiophene derivatives have successfully identified key molecular descriptors that govern their biological activities. nih.gov These descriptors can be categorized as electronic, steric, and hydrophobic. For instance, a QSAR study on thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating activity. nih.gov Similarly, research on anti-HCV agents based on thiophene found that molecular connectivity and Hammett constants were significant predictors of potency. benthamdirect.com
A typical QSAR model for a series of thiophene derivatives might be represented by an equation like:
Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
| Descriptor Type | Example | Relevance to Thiophene Derivatives |
| Electronic | ELUMO, Dipole Moment, Hammett Constant | Modulates interactions with biological targets (e.g., receptor binding). nih.gov |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. benthamdirect.com |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within a binding site. |
| Hydrophobic | LogP | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
Machine Learning Applications:
Machine learning extends the principles of QSAR by using algorithms to learn from vast datasets and make predictions without being explicitly programmed. nih.gov In the context of thiophene derivatives, ML models are used for:
Virtual Screening: ML models trained on known active and inactive compounds can rapidly screen large chemical databases to identify novel thiophene-containing molecules that are likely to be active against a specific biological target. nih.govmdpi.com
ADME/Tox Prediction: Predicting properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial in drug development. mdpi.commdpi.com ML algorithms can be trained to predict these properties for new thiophene derivatives, helping to prioritize compounds with favorable drug-like profiles.
Lead Optimization: By analyzing complex structure-activity relationships, ML can suggest specific structural modifications to a lead compound to enhance its potency or reduce off-target effects. researchgate.netaipublications.com
Recent studies have employed ML models, sometimes in conjunction with QSAR, to screen for 2-aminothiophene derivatives as anti-leishmanial agents and to design novel thiophene-based kinase inhibitors. nih.govmdpi.com The application of these computational tools significantly accelerates the drug discovery process, reduces costs, and helps in designing more effective and safer therapeutic agents based on the versatile thiophene scaffold. researchgate.netnih.gov
Derivatization Strategies for Analytical and Research Applications of 4 Bromo 5 Iodothiophene 3 Carboxylic Acid
Derivatization for Chromatographic Analysis (GC-MS, HPLC-MS)
Chromatographic methods are central to the separation and analysis of complex mixtures. However, the inherent properties of 4-Bromo-5-iodothiophene-3-carboxylic acid—namely its polarity and low volatility—can impede efficient analysis by gas chromatography (GC) and can sometimes benefit from derivatization in high-performance liquid chromatography (HPLC).
For GC-MS analysis, the volatility of an analyte is paramount. The carboxylic acid group of this compound renders it non-volatile. Therefore, derivatization into a less polar, more volatile ester or silyl (B83357) ester is a necessary prerequisite for this technique. This is achieved through alkylation or silylation reactions.
Alkylation involves converting the carboxylic acid to an ester. Common alkylating agents include diazomethane (B1218177) for forming methyl esters, or reagents like pentafluorobenzyl bromide (PFBBr) which not only increase volatility but also introduce an electron-capturing group, significantly enhancing sensitivity for electron capture detection (ECD) in GC.
Silylation is another widely used technique where the acidic proton of the carboxyl group is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation, yielding volatile TMS esters suitable for GC-MS analysis. While silylation is a robust method, the resulting derivatives can be sensitive to moisture. In contrast, alkylation, such as methylation, often yields more stable derivatives.
The selection between alkylation and silylation depends on the specific requirements of the analysis, including stability needs and the complexity of the sample matrix. For metabolomics studies involving various organic acids, alkylation has been noted to sometimes offer better reproducibility and stability during chromatographic runs compared to silylation.
Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Type | Reagent Name | Abbreviation | Derivative Formed | Key Advantages |
| Alkylation | Diazomethane | - | Methyl Ester | Fast, clean reaction, high yield. |
| Alkylation | Pentafluorobenzyl bromide | PFBBr | PFB Ester | Enhances ECD sensitivity, increases volatility. |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS Ester | Highly effective, widely used. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS Ester | Very reactive, produces stable TMS derivatives. |
Chromophore and Fluorophore Tagging for Spectroscopic Detection in HPLC
In HPLC, detection sensitivity is crucial, especially for trace analysis. While this compound possesses a UV-absorbing thiophene (B33073) ring, its detection limits can be significantly improved by attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the carboxylic acid group. This pre-column derivatization converts the acid into an ester or amide linked to a molecule with strong molar absorptivity or high fluorescence quantum yield.
Chromophore Tagging: Reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) react with carboxylic acids to form bromophenacyl esters. whitman.edu These derivatives exhibit strong UV absorbance, typically around 254 nm, allowing for sensitive detection. whitman.edu
Fluorophore Tagging: For even greater sensitivity, fluorescent tags are employed. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) or various coumarin-based reagents react with the carboxylic acid to yield highly fluorescent esters. acs.orgpurdue.edu These derivatives can be detected at very low concentrations using a fluorescence detector, with excitation and emission wavelengths tailored to the specific tag. For example, derivatives of undecylenic acid with a novel coumarin-based reagent, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide, were detected fluorometrically with excitation at 345 nm and emission at 435 nm. researchgate.net This strategy enhances sensitivity and selectivity, as few endogenous compounds in a complex sample will fluoresce at the selected wavelengths. acs.orgresearchgate.net
Interactive Table: Tagging Reagents for Enhanced HPLC Detection of Carboxylic Acids
| Tag Type | Reagent Example | Detection Method | Key Advantages |
| Chromophore | 4'-Bromophenacyl trifluoromethanesulfonate | UV Spectroscopy | Produces derivatives with strong UV absorbance. whitman.edu |
| Fluorophore | 9-Anthryldiazomethane (ADAM) | Fluorescence Spectroscopy | Forms highly fluorescent esters, excellent sensitivity. purdue.edu |
| Fluorophore | Coumarin Analogues | Fluorescence Spectroscopy | High fluorescence intensity, tunable properties. acs.orgresearchgate.net |
| Fluorophore | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Fluorescence Spectroscopy | Rapid reaction, detection down to femtomole levels. purdue.edu |
Mass Spectrometry (MS) Applications for Isotope Pattern Identification
Mass spectrometry is a powerful tool for structural elucidation due to its ability to provide molecular weight and fragmentation data. This compound has a unique and readily identifiable mass spectrum due to the natural isotopic abundances of its halogen atoms.
Bromine has two stable isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance ratio (50.7% and 49.3%, respectively). libretexts.org This results in two mass spectral peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom. libretexts.orglibretexts.org
Iodine is monoisotopic (100% 127I), meaning it does not contribute to an M+2 peak but adds a significant mass to the molecule. whitman.edu
The combination of one bromine and one iodine atom in the parent molecule creates a characteristic isotopic cluster that serves as a definitive signature. Derivatization can further leverage this principle. Using a derivatizing agent that also contains a halogen, such as 4-bromo-N-methylbenzylamine, introduces an additional bromine atom. libretexts.org A derivative of this compound with this reagent would contain two bromine atoms and one iodine atom. The resulting mass spectrum would exhibit a highly complex and unique M, M+2, and M+4 pattern, allowing for unambiguous identification even in complex biological matrices. libretexts.org
Derivatization for Spectroscopic Characterization (e.g., NMR, IR)
While NMR and IR spectroscopy are typically performed on the underivatized molecule, conversion of the carboxylic acid to a derivative like a methyl ester can be useful for confirming structural assignments. The changes in the spectra upon derivatization provide complementary information.
Infrared (IR) Spectroscopy: The most notable change upon converting the carboxylic acid to an ester is the disappearance of the very broad O-H stretching band, which typically appears between 2500-3300 cm⁻¹. brainly.com Concurrently, the C=O stretching frequency shifts. The C=O stretch in a carboxylic acid (often seen around 1700-1725 cm⁻¹) typically moves to a higher wavenumber (around 1735-1750 cm⁻¹) in the corresponding ester. libretexts.orgbrainly.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxyl group, which gives a broad singlet far downfield (often >10 ppm), disappears upon esterification. It is replaced by new signals corresponding to the protons of the newly added alkyl group (e.g., a sharp singlet around 3.5-4.5 ppm for a methyl ester). libretexts.org In ¹³C NMR, the chemical shift of the carbonyl carbon also changes, typically shifting slightly, which can help in assigning the carbon signals of the thiophene ring. libretexts.orgoup.com
Interactive Table: Spectroscopic Shifts Upon Esterification of a Carboxylic Acid
| Spectroscopy | Feature | In Carboxylic Acid (-COOH) | In Ester Derivative (-COOR) |
| IR | O-H Stretch | Broad peak, ~2500-3300 cm⁻¹ | Absent |
| IR | C=O Stretch | Strong peak, ~1700-1725 cm⁻¹ | Strong peak, shifted to ~1735-1750 cm⁻¹ libretexts.orgbrainly.com |
| ¹H NMR | Carboxyl Proton (-OH) | Broad singlet, >10 ppm | Absent |
| ¹H NMR | Ester Group Protons | Absent | New signals appear (e.g., ~3.5-4.5 ppm for -OCH₃). libretexts.org |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal at ~160-180 ppm | Signal shifts slightly. libretexts.orgreddit.com |
Derivatization for Crystallographic Studies (e.g., Co-crystal Formation)
X-ray crystallography provides definitive proof of molecular structure. Obtaining high-quality single crystals of this compound suitable for analysis can sometimes be challenging. A powerful strategy to overcome this is the formation of co-crystals.
Co-crystals are multi-component crystalline solids where the components (the target molecule and a "co-former") are linked by non-covalent interactions, most commonly hydrogen bonds. acs.orgacs.org The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor, making it an ideal candidate for co-crystal engineering.
By selecting co-formers with complementary hydrogen bonding functionalities, such as pyridines (containing an aromatic nitrogen that is a good hydrogen bond acceptor) or amides, it is possible to form robust supramolecular synthons. acs.orgresearchgate.net The carboxylic acid-pyridine heterosynthon, for instance, is a highly predictable and stable hydrogen bonding motif. acs.org This derivatization through non-covalent interactions can alter the crystal packing of the molecule, often leading to the formation of well-ordered, single crystals suitable for X-ray diffraction, thereby enabling precise determination of its three-dimensional structure.
Advanced Applications of 4 Bromo 5 Iodothiophene 3 Carboxylic Acid in Materials Science and Organic Synthesis
Building Block in the Synthesis of Conjugated Polymers and Oligomers
4-Bromo-5-iodothiophene-3-carboxylic acid is a valuable monomer for the synthesis of conjugated polymers and oligomers, which are the active components in many organic electronic devices. The bromo and iodo substituents serve as reactive handles for various cross-coupling reactions, which are the primary methods for forming the carbon-carbon bonds that constitute the polymer backbone. rsc.org
Design and Synthesis of Thiophene-Based Organic Semiconductors
Thiophene-based π-conjugated polymers and small molecules are at the forefront of organic semiconductor research due to their potential applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The design of high-performance organic semiconducting materials necessitates a deep understanding of the interplay between molecular structure, intermolecular interactions, solid-state packing, and charge carrier transport. researchgate.net
The use of monomers like This compound allows for the precise engineering of the polymer's electronic properties. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds (the C-I bond being more reactive) can be exploited in sequential cross-coupling reactions, such as Suzuki or Stille couplings, to introduce different aromatic units into the polymer chain in a controlled manner. rsc.org This regiochemical control is crucial for achieving the desired electronic structure and morphology of the resulting semiconductor.
The carboxylic acid group also plays a significant role. It can enhance the solubility of the monomer and the resulting polymer in certain solvents, which is advantageous for solution-based processing of thin films for electronic devices. Furthermore, the carboxylic acid moiety can be converted into other functional groups, such as esters or amides, either before or after polymerization, to further tune the material's properties.
Control of Polymer Architecture and Properties via Monomer Design
The architecture of a conjugated polymer, including its molecular weight, regioregularity, and the nature of its repeating units, has a profound impact on its optoelectronic properties. The design of the monomer is therefore a critical aspect of controlling the final polymer architecture. researchgate.net
The presence of the bulky iodine and bromine atoms on the thiophene (B33073) ring of This compound can influence the planarity of the resulting polymer chain. A higher degree of planarity generally leads to more effective π-orbital overlap along the polymer backbone, which in turn facilitates intramolecular charge transport.
Moreover, the carboxylic acid group can be used to introduce specific intermolecular interactions, such as hydrogen bonding, which can direct the self-assembly of the polymer chains into well-ordered structures in the solid state. This ordered packing is highly beneficial for intermolecular charge hopping, a key process in the operation of organic electronic devices. The ability to control both the intra- and intermolecular electronic processes through rational monomer design is a key advantage of using highly functionalized building blocks like This compound .
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, the study of systems involving intermolecular interactions, is crucial for the bottom-up fabrication of functional materials. This compound is an excellent candidate for studies in supramolecular chemistry and crystal engineering due to its ability to form both strong hydrogen bonds and halogen bonds.
Hydrogen Bonding and Halogen Bonding Interactions in Self-Assembly
The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form dimeric structures through a pair of O-H···O hydrogen bonds. This predictable and robust interaction can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. beilstein-journals.org In the context of polymers derived from this monomer, the carboxylic acid side chains can induce ordered assembly, leading to enhanced charge transport properties. nih.gov
In addition to hydrogen bonding, the bromine and iodine atoms on the thiophene ring can participate in halogen bonding. Halogen bonding is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. tuni.fi Therefore, the iodine atom on This compound is a particularly effective halogen bond donor. These directional interactions can be used to control the packing of molecules in crystals, a field known as crystal engineering. mpg.de
The interplay between hydrogen and halogen bonding can lead to the formation of complex and highly ordered supramolecular structures. The ability to program the self-assembly of molecules through the judicious placement of these functional groups is a powerful tool for the design of new materials with tailored properties.
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Hydrogen Bond | -COOH | -COOH | 40-60 |
| Halogen Bond (C-I) | C-I | O, N, S, etc. | 15-40 |
| Halogen Bond (C-Br) | C-Br | O, N, S, etc. | 10-30 |
Note: The interaction energies are approximate and can vary depending on the specific molecular environment.
Precursor for Advanced Organic Electronic and Optoelectronic Devices
The unique structural features of This compound make it an attractive precursor for the development of active materials for a variety of organic electronic and optoelectronic devices. researchgate.net The properties of the polymers and oligomers synthesized from this monomer are directly relevant to their performance in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
For example, in OFETs, the charge carrier mobility is highly dependent on the degree of order in the semiconducting thin film. The ability of polymers derived from This compound to self-assemble into highly ordered structures through hydrogen and halogen bonding can lead to significantly improved device performance.
In OSCs, the morphology of the active layer, which is typically a blend of a donor and an acceptor material, is crucial for efficient charge separation and transport. The functional groups on the monomer can be used to control the miscibility and phase separation of the donor and acceptor components, leading to an optimized bulk heterojunction morphology.
The table below summarizes the potential applications of materials derived from This compound in organic electronics.
| Device Type | Key Material Property | Role of Monomer Functional Groups |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Promotes ordered packing through hydrogen and halogen bonding. |
| Organic Photovoltaics (OPVs) | Optimized morphology and energy level alignment | Carboxylic acid group can influence solubility and film morphology. Halogen atoms allow for tuning of electronic properties. |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield and good charge injection/transport | The thiophene core is a good chromophore. Functional groups can be used to tune emission color and improve device efficiency. |
Application as a Chemical Intermediate for Complex Molecular Architectures
Beyond the synthesis of polymers, the trifunctional nature of This compound makes it a highly valuable intermediate for the synthesis of complex, well-defined molecular architectures. The differential reactivity of the three functional groups allows for selective and sequential chemical transformations.
As previously mentioned, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for the selective functionalization of the 5-position of the thiophene ring, leaving the 4-position available for a subsequent reaction. The carboxylic acid group can be protected, if necessary, and then deprotected or converted into other functional groups at a later stage of the synthesis.
This stepwise approach enables the construction of complex molecules with a high degree of precision. For example, This compound could be used as a central scaffold to build donor-acceptor molecules for nonlinear optics or as a key intermediate in the total synthesis of natural products containing a substituted thiophene ring. The ability to orthogonally address the different reactive sites on this molecule is a testament to its utility as a versatile building block in modern organic synthesis.
Conclusion and Outlook
Summary of Key Research Advances for 4-Bromo-5-iodothiophene-3-carboxylic acid
Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. However, by examining research on analogous compounds, we can infer its potential significance and the likely trajectory of its scientific exploration. The primary research interest in this molecule stems from its highly functionalized thiophene (B33073) core. The presence of three distinct substituents—a carboxylic acid, a bromine atom, and an iodine atom—at specific positions on the thiophene ring makes it a versatile building block in organic synthesis.
The carboxylic acid group at the 3-position can serve as a handle for various chemical transformations, including esterification, amidation, and conversion to other functional groups. The bromine and iodine atoms at the 4- and 5-positions, respectively, are particularly valuable for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The differential reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization, a key strategy in the synthesis of complex organic molecules and polymers.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₂BrIO₂S |
| Molecular Weight | 332.94 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents |
| pKa | The carboxylic acid proton is expected to be acidic |
The synthesis of this compound would likely involve a multi-step sequence starting from a simpler thiophene derivative. A plausible synthetic route could involve the regioselective halogenation of a thiophene-3-carboxylic acid precursor.
Identification of Promising Avenues for Future Research
The unique structural features of this compound open up several promising avenues for future research, primarily in the realms of materials science and medicinal chemistry.
In Materials Science:
Organic Electronics: Thiophene-containing molecules are renowned for their application in organic electronics. tdl.org Future research could explore the use of this compound as a monomer for the synthesis of novel conjugated polymers. The ability to selectively functionalize the bromine and iodine positions would allow for the precise tuning of the polymer's electronic properties, such as its band gap and charge carrier mobility. These polymers could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Supramolecular Chemistry: The carboxylic acid functionality can participate in hydrogen bonding, making this molecule a candidate for the construction of self-assembling supramolecular structures. mpg.de By coordinating the carboxylic acid with metal ions, researchers could potentially create metal-organic frameworks (MOFs) with interesting porous structures and catalytic activities.
In Medicinal Chemistry:
Scaffold for Drug Discovery: The thiophene ring is a common motif in many biologically active compounds. The multiple functionalization points on this compound make it an attractive scaffold for the synthesis of libraries of new compounds to be screened for various biological activities.
Broader Impact on Organic Chemistry and Materials Science
The exploration of highly functionalized building blocks like this compound has a significant broader impact on the fields of organic chemistry and materials science.
The development of synthetic routes to such molecules pushes the boundaries of regioselective synthesis and functional group tolerance. The ability to precisely install multiple, differentially reactive functional groups on a small heterocyclic core is a testament to the sophistication of modern synthetic organic chemistry.
In materials science, the availability of such versatile monomers accelerates the discovery of new materials with tailored properties. The "bottom-up" approach to materials design, where the macroscopic properties of a material are dictated by the structure of its molecular components, relies heavily on the synthetic accessibility of a diverse range of building blocks. Molecules like this compound, with their potential for programmed functionalization, are key enablers of this approach. The insights gained from studying the structure-property relationships of polymers and materials derived from this compound could inform the design of future generations of organic electronic materials with enhanced performance and stability.
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-5-iodothiophene-3-carboxylic acid, and how do reaction conditions influence regioselectivity?
Methodological Answer: Synthesis typically involves sequential halogenation of thiophene-3-carboxylic acid. Bromination at the 4-position can be achieved using in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C). Subsequent iodination at the 5-position requires electrophilic substitution with in the presence of an oxidizing agent like . Regioselectivity is influenced by steric and electronic factors: the electron-withdrawing carboxylic acid group directs bromination/iodination to adjacent positions via resonance stabilization of intermediates. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural isomers?
Methodological Answer:
- : The absence of aromatic protons (due to full substitution at positions 3, 4, and 5) distinguishes it from mono-halogenated analogs.
- : Carboxylic acid carbon appears at ~165–170 ppm, while halogenated carbons (C-4 Br, C-5 I) exhibit distinct downfield shifts (~110–125 ppm for C-Br, ~95–105 ppm for C-I).
- IR: Strong stretch at ~1700 cm.
- HRMS: Molecular ion peaks at 330.80 (M) confirm the molecular formula . Cross-check with isotopic patterns (Br: 1:1, I: 1:1) .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer: The compound’s low solubility in most solvents (due to halogen-heavy structure) complicates crystallization. Strategies include:
- Using mixed solvents (e.g., DMSO/water) for slow evaporation.
- Seeding with microcrystals from a saturated solution.
- Employing the SHELX suite (e.g., SHELXL) for refining crystal structures, particularly for resolving heavy-atom (Br, I) disorder. Thermal ellipsoid analysis helps identify dynamic disorder in the thiophene ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions to predict reactive sites. The iodine atom (weaker C-I bond vs. C-Br) is more susceptible to oxidative addition with Pd(0) catalysts. Substituent effects:
- The carboxylic acid group deactivates the thiophene ring, slowing coupling at C-3.
- Halogen exchange (transmetallation) may occur if competing ligands (e.g., boronic acids) are present.
Experimental validation: Use in dioxane/water (2:1) with as base. Monitor reaction progress via TLC (silica, ~0.3 in hexane/EtOAc 3:1) .
Q. How can contradictory data on the compound’s thermal stability be resolved?
Methodological Answer: Reported decomposition temperatures vary (e.g., 180–220°C) due to differences in purity and analytical methods:
- TGA/DSC: Run under inert atmosphere (N) at 10°C/min. A sharp endothermic peak near 200°C correlates with decarboxylation.
- Controlled heating experiments: Isolate intermediates (e.g., CO loss product: 4-bromo-5-iodothiophene) via sublimation.
- XRD post-thermal treatment: Compare pre-/post-heating crystal structures to confirm degradation pathways .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?
Methodological Answer:
- Protecting the carboxylic acid: Convert to methyl ester (MeOH/HSO) to reduce electron-withdrawing effects during coupling.
- Sequential cross-coupling: First substitute iodine (milder conditions) via Sonogashira coupling, then bromine via Ullmann coupling.
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) and minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
